molecular formula C19H30O3 B228342 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol CAS No. 14474-06-7

10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol

Katalognummer B228342
CAS-Nummer: 14474-06-7
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: GUGSXATYPSGVAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol, also known as triol, is a steroidal compound that has been the focus of scientific research for its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Triol has been shown to activate the estrogen receptor and the androgen receptor, which may contribute to its anticancer effects. Triol has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which may contribute to its cardiovascular and metabolic effects.
Biochemical and Physiological Effects
Triol has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol has been shown to induce cell cycle arrest and apoptosis, and to inhibit angiogenesis and metastasis. In cardiovascular cells, 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol has been shown to improve endothelial function, reduce inflammation and oxidative stress, and inhibit smooth muscle cell proliferation. In neurological cells, 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol has been shown to have neuroprotective effects, to improve synaptic plasticity, and to enhance memory and learning.

Vorteile Und Einschränkungen Für Laborexperimente

Triol has several advantages for lab experiments, including its ease of synthesis, stability, and availability. However, 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol also has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetics. In addition, 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol may have off-target effects on other signaling pathways, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

Future research on 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol may focus on several directions, including the optimization of its chemical structure for improved potency and selectivity, the development of novel delivery systems for improved bioavailability and pharmacokinetics, and the investigation of its potential therapeutic applications in other fields of medicine, such as metabolic disorders and autoimmune diseases. In addition, future research may also explore the mechanisms of action of 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol in more detail, and identify the downstream targets of its signaling pathways for better understanding of its biological effects.

Synthesemethoden

Triol can be synthesized from dehydroepiandrosterone (DHEA) through a series of chemical reactions. The synthesis involves the reduction of the double bond in the A-ring of DHEA, followed by the introduction of a hydroxyl group at the 3-position and the reduction of the keto group at the 17-position. The resulting compound is 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol.

Wissenschaftliche Forschungsanwendungen

Triol has been studied for its potential therapeutic applications in various fields of medicine, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol has been shown to inhibit the growth of breast cancer cells and to induce apoptosis in prostate cancer cells. In cardiovascular research, 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol has been shown to improve endothelial function and to reduce atherosclerosis. In neurological research, 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol has been shown to have neuroprotective effects and to improve cognitive function.

Eigenschaften

CAS-Nummer

14474-06-7

Molekularformel

C19H30O3

Molekulargewicht

306.4 g/mol

IUPAC-Name

10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-17,20-22H,4-10H2,1-2H3

InChI-Schlüssel

GUGSXATYPSGVAY-UHFFFAOYSA-N

SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4O)O)C)O

Kanonische SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4O)O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.